

# TNO155: An In-Depth Technical Guide to Early In Vitro Efficacy

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early in vitro studies establishing the efficacy of TNO155, a potent and selective allosteric inhibitor of the SHP2 protein tyrosine phosphatase. The data herein summarizes key findings from foundational preclinical research, offering insights into its mechanism of action, therapeutic potential in various cancer models, and synergistic effects when combined with other targeted agents.

# **Core Efficacy Data: A Quantitative Summary**

The following tables present a structured summary of the quantitative data from in vitro studies of TNO155, facilitating a clear comparison of its activity across different cancer contexts and in combination with other inhibitors.

Cell Line	Cancer Type	TNO155 IC50 (μM)	Notes
KYSE520	Esophageal Squamous Cell Carcinoma	0.100	5-day cell proliferation assay.[1]
Various OSCC Lines	Oral Squamous Cell Carcinoma	0.39 - 211.1	IC50 values determined for 21 OSCC cell lines via MTT assay.[2]



Table 1: Single-Agent Activity of TNO155 in Cancer Cell Lines. This table highlights the half-maximal inhibitory concentration (IC50) of TNO155 as a single agent in various cancer cell lines, demonstrating its range of potency.

Combination	Cancer Model	Effect
TNO155 + Nazartinib (EGFRi)	EGFR-mutant lung cancer	Combination benefit observed, with sustained ERK inhibition. [3][4][5]
TNO155 + BRAF & MEK inhibitors	BRAFV600E colorectal cancer	Synergistic effect by blocking ERK feedback activation.[3][4] [5]
TNO155 + KRASG12C inhibitors	KRASG12C cancer cells	Enhanced efficacy by blocking feedback activation of wild-type KRAS or other RAS isoforms.[3][4][5]
TNO155 + Ribociclib (CDK4/6i)	Lung and colorectal cancer xenografts	Combination benefit demonstrated in a large panel of patient-derived xenografts. [3][4]
TNO155 + Everolimus (mTOR inhibitor)	Oral Squamous Cell Carcinoma	Synergistic interaction observed.[2]
TNO155 + Lorlatinib (ALKi)	Lorlatinib-resistant ALK- F1174L neuroblastoma cells	Resensitization to lorlatinib was observed.[6][7]

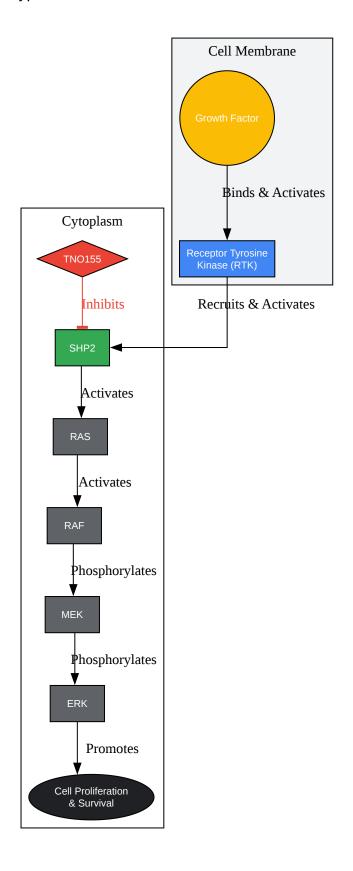
Table 2: In Vitro Combination Efficacy of TNO155. This table summarizes the outcomes of combining TNO155 with other targeted therapies, showcasing its potential to overcome resistance and enhance therapeutic responses.

# **Key Signaling Pathways and Mechanisms of Action**

TNO155 functions as an allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway.[1][8] By binding to a tunnel-like pocket in SHP2, TNO155 stabilizes the enzyme in an inactive conformation. This



prevents the dephosphorylation of its target proteins, thereby attenuating downstream signaling cascades that are often hyperactivated in cancer.

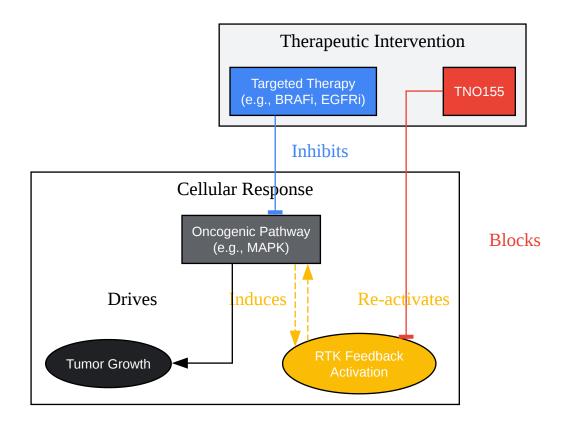




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Figure 1: TNO155 Mechanism of Action. This diagram illustrates how TNO155 inhibits SHP2, thereby blocking the downstream RAS-MAPK signaling pathway that drives cell proliferation and survival.

A key observation in several preclinical models is that targeted therapies, such as EGFR or BRAF inhibitors, can lead to the feedback activation of RTK signaling, which limits their efficacy. TNO155 has been shown to effectively block this feedback loop, providing a strong rationale for its use in combination therapies.[3][4]



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Figure 2: TNO155 Overcomes Feedback Activation. This diagram depicts the logical relationship where targeted therapies can induce feedback activation of RTKs, which is effectively blocked by the addition of TNO155.

## **Detailed Experimental Protocols**



To ensure the reproducibility and clear understanding of the presented data, the following sections detail the methodologies for the key in vitro experiments.

## **Cell Proliferation Assay**

- Objective: To determine the effect of TNO155, alone or in combination, on the viability and growth of cancer cells.
- · Methodology:
  - Cell Seeding: Cancer cell lines (e.g., PC-9, HCC827, NCI-H2122) were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
  - Drug Treatment: Cells were treated with a dose range of TNO155 and/or other inhibitors (e.g., nazartinib, erlotinib). A DMSO-treated control was included.
  - Incubation: The treated cells were incubated for a period of 5 to 6 days.[1][3]
  - Viability Assessment: Cell viability was measured using a commercially available assay,
     such as the MTT assay or CellTiter-Glo.
  - Data Analysis: The results were normalized to the DMSO-treated control cells, and IC50 values were calculated using non-linear regression analysis.



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Figure 3: Cell Proliferation Assay Workflow. A step-by-step diagram outlining the experimental protocol for assessing the impact of TNO155 on cancer cell viability.

### **Immunoblotting**

- Objective: To assess the effect of TNO155 on the phosphorylation status of key proteins in the SHP2 signaling pathway.
- Methodology:



- Cell Treatment: Cancer cells were treated with TNO155, other inhibitors, or combinations for specified durations (e.g., 1, 2, 24, or 48 hours).[2][4]
- Cell Lysis: Following treatment, cells were washed and lysed to extract total protein.
- Protein Quantification: The concentration of protein in each lysate was determined using a standard method (e.g., BCA assay).
- SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
- Antibody Incubation: Membranes were blocked and then incubated with primary antibodies specific for phosphorylated and total proteins of interest (e.g., p-ERK, ERK, p-MEK, MEK).
- Detection: After incubation with a secondary antibody conjugated to horseradish peroxidase, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
- Analysis: The intensity of the bands corresponding to phosphorylated proteins was
  compared to that of the total protein to determine the extent of pathway inhibition. For
  instance, in OSCC cell lines, TNO155 was shown to cause a dose-dependent suppression
  of p-ERK and p-MEK.[2] In KRAS G12C mutant cells, immunoblotting was used to
  observe the mobility shift of KRAS, indicating covalent binding of the inhibitor, and to
  assess the levels of p-ERK.[4][9]

This guide provides a foundational understanding of the early in vitro efficacy of TNO155. The presented data and experimental workflows underscore its potential as a targeted cancer therapy, particularly in combination with other agents to overcome resistance and improve patient outcomes. Further research continues to explore the full therapeutic utility of this promising SHP2 inhibitor.

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